2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-18-7-9-21(10-8-18)28-16-20-13-19-14-24-25(34-12-11-33-24)15-23(19)30(27(20)32)17-26(31)29-22-5-3-2-4-6-22/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUZEVVPICHRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxino Ring: This step involves the cyclization of the quinoline derivative with appropriate diol compounds under acidic conditions.
Acylation: The final step involves the acylation of the aminomethylated quinoline derivative with phenylacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The aminomethyl and phenylacetamide groups enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural Comparison with Analogs
Core Modifications and Substituent Effects
The [1,4]dioxino[2,3-g]quinoline core is a privileged structure in medicinal chemistry. Key analogs and their substituent variations are summarized below:
Table 1: Structural Variations in Key Analogs
*Calculated based on molecular formula C28H27N3O3.
Key Observations :
- Position 8: The target compound’s [(4-methylphenyl)amino]methyl group introduces a moderate electron-donating effect, which may enhance stability compared to electron-withdrawing substituents like benzoyl .
- Position 6 : The N-phenylacetamide group is conserved in many analogs. Substitutions here (e.g., ethyl, chloro-methyl, or methoxy groups) influence lipophilicity and target binding .
Physicochemical Properties
- Melting Point: Similar quinoline-derived amides (e.g., N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide) exhibit high melting points (>250°C), suggesting the target compound may also have high thermal stability .
- Stability: The dioxino ring may be susceptible to hydrolysis under acidic/basic conditions, similar to tetrahydroisoquinoline derivatives .
Anti-Inflammatory Activity
- The chromenone-based analog (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide showed superior anti-inflammatory activity to ibuprofen (IC50 = 12 µM vs. 25 µM) . While the target compound lacks a chromenone core, its acetamide group and aromatic substituents may target similar pathways (e.g., COX inhibition).
Antitumor Potential
- Tetrahydroisoquinoline derivatives with [1,4]dioxino groups demonstrated antitumor activity in vitro, with IC50 values ranging from 1–10 µM against breast cancer cell lines .
Biological Activity
The compound 2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide (CAS Number: 894551-51-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 469.5 g/mol. Its structure features a quinoline core fused with a dioxino ring and multiple aromatic substituents, which contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H27N3O4 |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 894551-51-0 |
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various human cancer cell lines. The following table summarizes the findings from in vitro assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.62 | |
| MDA-MB-231 (Breast) | 0.75 | |
| HeLa (Cervical) | 0.50 | |
| A2780 (Ovarian) | 1.08 | |
| K562 (Leukemia) | >20 |
The compound exhibited significant antiproliferative activity against breast and cervical cancer cell lines, with IC50 values ranging from 0.50 to 1.08 µM. However, it showed limited activity against leukemia cells, indicating a potential selectivity for solid tumors.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Suppression of Angiogenesis : The compound may inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Case Studies
In a recent study involving the synthesis and biological evaluation of similar compounds, derivatives with modifications in the phenyl groups demonstrated varying degrees of antiproliferative activity against cancer cell lines. The study highlighted structure-activity relationships that could inform further development of more potent analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
